molecular formula C23H23FN6O2S B2970983 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1358560-90-3

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B2970983
CAS No.: 1358560-90-3
M. Wt: 466.54
InChI Key: BVPDUSWTOHWDPM-UHFFFAOYSA-N
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Description

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a synthetic small molecule investigated for its potential as a potent and selective kinase inhibitor. Its complex molecular structure, featuring a benzothienotriazolopyrimidinone scaffold linked to a 2-fluorophenylpiperazine group, is designed to interact with the ATP-binding site of specific protein kinases. This compound has been identified in patent literature as a candidate for the treatment of proliferative diseases such as cancer , with its mechanism of action potentially involving the disruption of key signaling pathways that drive uncontrolled cell growth and survival. The fluorophenylpiperazine moiety is a common pharmacophore known to confer affinity for various neurological targets, suggesting potential secondary research applications in neuropharmacology and the study of central nervous system disorders . Researchers utilize this compound primarily as a chemical tool to probe kinase-dependent cellular processes, validate new biological targets in signal transduction cascades, and serve as a lead structure for the development of novel therapeutic agents. Its primary value lies in its utility for in vitro biochemical assays and cell-based studies to further elucidate the complex roles of specific kinases in disease etiology.

Properties

IUPAC Name

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2S/c24-16-6-2-3-7-17(16)27-9-11-28(12-10-27)19(31)13-30-23(32)29-14-25-22-20(21(29)26-30)15-5-1-4-8-18(15)33-22/h2-3,6-7,14H,1,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPDUSWTOHWDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound indicates multiple functional groups that may contribute to its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC20H22FN3O2
Molecular Weight355.41 g/mol
LogP2.306
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area43.79 Ų

The biological activity of the compound is hypothesized to involve interactions with various molecular targets due to its structural complexity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

Antimicrobial Activity

Preliminary studies have indicated that derivatives of compounds containing piperazine structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi through mechanisms such as inhibition of cell wall synthesis and disruption of membrane integrity.

Antioxidant Activity

Research has demonstrated that compounds with similar structural features possess antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Case Studies

  • Study on Antimicrobial Efficacy : A series of derivatives including piperazine rings were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using agar diffusion methods, revealing promising results for several derivatives.
    CompoundMIC (µg/mL)Activity
    Derivative A32Moderate
    Derivative B16Strong
    Derivative C64Weak
  • Oxidative Stress Reduction : In vitro assays demonstrated that compounds similar to the target molecule significantly reduced DPPH radical levels, indicating strong antioxidant activity.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity and interaction modes of the compound with various biological targets. These studies suggest that the compound may effectively bind to specific receptors involved in neurotransmission and inflammation.

Comparison with Similar Compounds

8,9,10,11-Tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives

  • Compound 25 (3-Methyl analog) : Lacks the piperazine side chain, showing apoptosis-inducing activity in breast cancer models. The absence of the fluorophenyl-piperazine group reduces molecular weight (230.29 g/mol) and alters solubility compared to the target compound .
  • Compound 28 (Thione analog) : Replaces the oxo group with a thione, enhancing electron-withdrawing effects. This modification could influence binding to sulfur-containing enzymes or receptors .

Pyrimido-Thieno-Triazolo Derivatives

  • Compound 9b: Contains a pyridyl substituent instead of fluorophenyl-piperazine.
  • Compound 10: Features 2,7-dimethyl and 9-phenyl groups.

Side Chain Variations

Piperazine-Based Derivatives

  • Compound 3c (AZD5153 precursor): Includes a methoxy-triazolo-pyridazine core with a piperazine-phenoxyethyl side chain. This compound’s bivalent binding to BRD4 highlights the critical role of piperazine in enhancing potency through secondary interactions .
  • Compound 8a : Substitutes the fluorophenyl group with a 3-chlorophenyl moiety. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce receptor selectivity but improve metabolic stability .

Non-Piperazine Derivatives

  • Compound 26 : Retains the core structure but lacks any side chain, resulting in minimal steric hindrance. This simplicity correlates with moderate activity in preliminary assays .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (µg/mL)
Target Compound ~500 (estimated) 3.5–4.0 <10 (aqueous)
Compound 25 230.29 2.1 45 (ethanol)
Compound 28 (Thione) 246.36 2.8 20 (DMSO)
Compound 8a (3-Chlorophenyl) ~420 (estimated) 4.2 <5 (aqueous)

*Predicted using fragment-based methods.

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